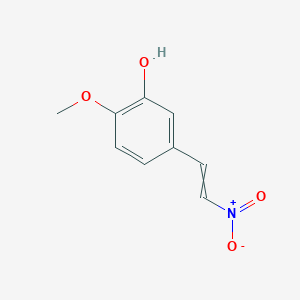

2-Methoxy-5-(2-nitroethenyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound identified as “2-Methoxy-5-(2-nitroethenyl)phenol” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and uses to appreciate its significance in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 2-Methoxy-5-(2-nitroethenyl)phenol involves specific synthetic routes and reaction conditions. The detailed synthetic pathways and conditions are crucial for obtaining the compound in high yield and purity. Industrial production methods may vary, but they generally aim to optimize the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methoxy-5-(2-nitroethenyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the conditions used

Aplicaciones Científicas De Investigación

Chemical Research

2-Methoxy-5-(2-nitroethenyl)phenol is utilized in studying reaction mechanisms and developing new synthetic methodologies. It serves as a model compound for investigating nucleophilic aromatic substitution reactions, which are fundamental in organic synthesis.

Table 1: Reaction Pathways Involving this compound

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Nucleophilic Substitution | Aqueous NaOH | 2-Methoxy-5-nitrophenol |

| Oxidation | Potassium permanganate | Various oxidized derivatives |

| Reduction | Lithium aluminum hydride | Reduced phenolic compounds |

Biological Research

The compound has potential applications in biological research, particularly in exploring biological pathways and interactions. Preliminary studies suggest that it may exhibit antimicrobial properties against various bacterial strains, making it a candidate for further investigation in medicinal chemistry.

Case Study: Antimicrobial Activity

A study involving the extraction of compounds from Arctic ice bacteria demonstrated that derivatives similar to this compound possess significant antimicrobial activity against Bacillus subtilis and Micrococcus luteus . This finding indicates potential applications in developing new antibacterial agents.

Pharmaceutical Applications

In the pharmaceutical sector, this compound is being explored for its therapeutic effects. It is particularly noted for its role in synthesizing potent inhibitors of vascular endothelial growth factor (VEGF) and tyrosine kinase inhibitors, which are crucial for cancer treatment strategies .

Table 2: Pharmaceutical Applications

| Application Area | Specific Use |

|---|---|

| Cancer Treatment | VEGF inhibitors |

| Neurological Disorders | GABA analogues and phosphodiesterase inhibitors like rolipram |

Mecanismo De Acción

The mechanism of action of 2-Methoxy-5-(2-nitroethenyl)phenol involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for elucidating the compound’s effects and potential applications. The molecular targets and pathways involved may vary depending on the context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds: 2-Methoxy-5-(2-nitroethenyl)phenol can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or reactivity patterns, but this compound may have distinct properties or applications that set it apart.

Highlighting Uniqueness: The uniqueness of this compound can be highlighted by comparing its properties, reactivity, and applications with those of similar compounds

Conclusion

This compound is a compound with significant scientific and industrial importance Its preparation, reactions, applications, and mechanism of action are essential for understanding its role in various fields

Actividad Biológica

2-Methoxy-5-(2-nitroethenyl)phenol, also known as 2-Methoxy-5-(2-nitrovinyl)phenol, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₉H₉N₁O₄

- CAS Number : 39816-35-8

- Molecular Structure : The compound features a phenolic structure with a methoxy group and a nitroethenyl substituent, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of iso-vanillin with nitromethane in a boiling glacial acetic acid medium. This method has been documented to yield the compound efficiently .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to known antibiotics. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antioxidant Activity

Studies have demonstrated that this compound possesses antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals and reactive oxygen species (ROS) .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, indicating potential therapeutic applications for inflammatory diseases .

Study 1: Antimicrobial Efficacy

In a study published in ResearchGate, this compound was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option .

Study 2: Antioxidant Activity Assessment

A separate study assessed the antioxidant capacity of the compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results showed that this compound effectively scavenged free radicals, supporting its use in formulations aimed at reducing oxidative stress .

The biological activities of this compound can be attributed to its structural features:

- Nitro Group : The presence of the nitro group is believed to enhance electron affinity, allowing the compound to interact effectively with biological macromolecules.

- Phenolic Hydroxyl Group : This group contributes to antioxidant activity through hydrogen donation and radical stabilization.

Propiedades

IUPAC Name |

2-methoxy-5-(2-nitroethenyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-9-3-2-7(6-8(9)11)4-5-10(12)13/h2-6,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCVJPGJBCRIEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.